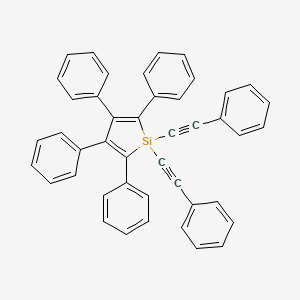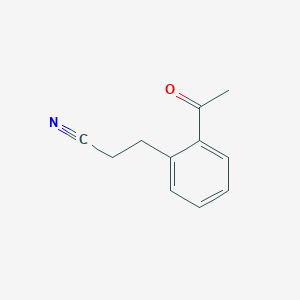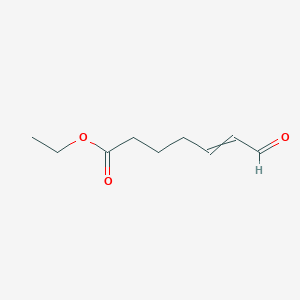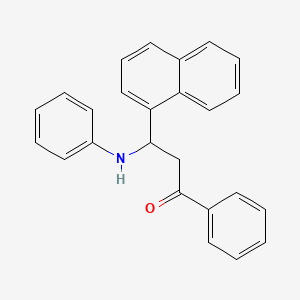![molecular formula C7H15N3O B14225748 (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both hydrazine and hydroxylamine functional groups. These functional groups contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with appropriate hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes. For example, a plasma-electrochemical cascade pathway has been developed to synthesize hydroxylamine from air and water . This method is environmentally friendly and sustainable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include oximes, amines, and nitrone derivatives, which have various applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction is often mediated by the hydrazine and hydroxylamine functional groups, which can undergo nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazine and hydroxylamine derivatives, such as:
Hydroxylamine: A simpler compound with similar reactivity but fewer functional groups.
Hydrazine: Another related compound with applications in rocket propellants and chemical synthesis.
Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones.
Uniqueness
The uniqueness of (NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine lies in its dual functional groups, which provide a broader range of reactivity and applications compared to simpler analogs. This makes it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C7H15N3O/c1-5(2)4-7(10-11)6(3)9-8/h5,11H,4,8H2,1-3H3/b9-6+,10-7+ |
Clave InChI |
VKTMHADCDXYNKC-KZZDLZNXSA-N |
SMILES isomérico |
CC(C)C/C(=N\O)/C(=N/N)/C |
SMILES canónico |
CC(C)CC(=NO)C(=NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)



![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)



